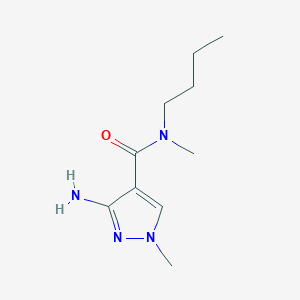

3-Amino-N-butyl-N,1-dimethyl-1H-pyrazole-4-carboxamide

Description

3-Amino-N-butyl-N,1-dimethyl-1H-pyrazole-4-carboxamide is a heterocyclic compound characterized by a five-membered ring structure containing two nitrogen atoms. This compound is part of the pyrazole family, which is known for its diverse biological activities and applications in various fields, including medicinal chemistry and industrial processes .

Properties

Molecular Formula |

C10H18N4O |

|---|---|

Molecular Weight |

210.28 g/mol |

IUPAC Name |

3-amino-N-butyl-N,1-dimethylpyrazole-4-carboxamide |

InChI |

InChI=1S/C10H18N4O/c1-4-5-6-13(2)10(15)8-7-14(3)12-9(8)11/h7H,4-6H2,1-3H3,(H2,11,12) |

InChI Key |

FFJGQKNFKKEUCY-UHFFFAOYSA-N |

Canonical SMILES |

CCCCN(C)C(=O)C1=CN(N=C1N)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-N-butyl-N,1-dimethyl-1H-pyrazole-4-carboxamide typically involves the condensation of appropriate hydrazines with 1,3-diketones or their equivalents. One common method includes the reaction of 1,3-diketones with hydrazine derivatives under acidic or basic conditions to form pyrazoline intermediates, which are then oxidized to yield the desired pyrazole .

Industrial Production Methods

Industrial production of this compound may involve the use of transition-metal catalysts and photoredox reactions to enhance yield and selectivity. One-pot multicomponent processes and the use of novel reactants are also employed to streamline the synthesis and reduce costs .

Chemical Reactions Analysis

Oxidation Reactions

The amino group at position 3 and the carboxamide moiety are primary sites for oxidation.

| Reaction Type | Reagents | Conditions | Products |

|---|---|---|---|

| Amino Group Oxidation | Hydrogen peroxide (H₂O₂) | Acidic or neutral medium | Nitroso or nitro derivatives |

| Carboxamide Oxidation | Potassium permanganate (KMnO₄) | Aqueous acidic conditions | Carboxylic acid derivatives |

For example, oxidation of the amino group with H₂O₂ yields intermediates useful for further functionalization. Carboxamide oxidation under strong acidic conditions with KMnO₄ generates carboxylic acids, enabling downstream esterification or amidation.

Reduction Reactions

The carboxamide group and pyrazole ring can undergo selective reduction.

| Reaction Type | Reagents | Conditions | Products |

|---|---|---|---|

| Carboxamide Reduction | Lithium aluminum hydride (LiAlH₄) | Anhydrous tetrahydrofuran (THF) | Primary amine derivatives |

| Ring Hydrogenation | H₂/Pd-C | Ethanol, room temperature | Partially saturated pyrazoline derivatives |

Reduction of the carboxamide group with LiAlH₄ produces a primary amine, enhancing nucleophilicity for subsequent reactions. Catalytic hydrogenation of the pyrazole ring is less common but achievable under mild conditions.

Substitution Reactions

The amino group and pyrazole nitrogen atoms are nucleophilic sites for substitution.

| Reaction Type | Reagents | Conditions | Products |

|---|---|---|---|

| Amino Group Alkylation | Alkyl halides (e.g., CH₃I) | Basic conditions (NaOH) | N-alkylated derivatives |

| Acylation | Acetyl chloride (CH₃COCl) | Dichloromethane, room temperature | Acetylated amino derivatives |

Alkylation of the amino group modifies hydrophobicity, which is critical for tuning pharmacokinetic properties. Acylation with acetyl chloride introduces steric bulk, potentially altering target binding affinity.

Hydrolysis Reactions

The carboxamide group undergoes hydrolysis under acidic or basic conditions.

| Reaction Type | Reagents | Conditions | Products |

|---|---|---|---|

| Acidic Hydrolysis | HCl (6M) | Reflux, aqueous medium | Carboxylic acid and ammonium chloride |

| Basic Hydrolysis | NaOH (2M) | Ethanol, elevated temperature | Sodium carboxylate and amine |

Hydrolysis is pivotal for prodrug activation or metabolite formation. Acidic hydrolysis cleaves the carboxamide into a carboxylic acid, while basic conditions yield carboxylate salts.

Condensation Reactions

The amino group participates in Schiff base formation and cyclocondensation.

| Reaction Type | Reagents | Conditions | Products |

|---|---|---|---|

| Schiff Base Formation | Aldehydes (e.g., benzaldehyde) | Ethanol, catalytic acid | Imine-linked conjugates |

| Heterocycle Synthesis | α,β-unsaturated carbonyls | Solvent-free, microwave-assisted | Fused pyrazole-heterocycle hybrids |

Schiff base formation expands applications in coordination chemistry, while cyclocondensation synthesizes complex heterocycles for drug discovery .

Scientific Research Applications

Agricultural Applications

Fungicidal Properties

The compound has been identified as a potential fungicide due to its ability to disrupt metabolic pathways in fungal organisms. It has been shown to be effective against various phytopathogenic fungi, including species responsible for diseases in crops such as wheat, barley, apples, and tomatoes . The mode of action involves inhibition of succinate dehydrogenase (SDH), which is crucial for the respiration of fungi, thereby providing a mechanism to control diseases caused by fungi like Botrytis and Rhizoctonia .

Case Study: Efficacy Against Fungal Diseases

In a series of tests, the compound demonstrated high levels of control over ascomycete diseases. For instance, it exhibited significant inhibition rates against Botrytis cinerea, which is known for causing gray mold in various crops. The effectiveness was compared with established fungicides like carboxin, showing superior performance in certain concentrations .

Medicinal Applications

Kinase Inhibition

Recent research highlights the compound's potential as a kinase inhibitor, particularly targeting the PCTAIRE family of kinases. These kinases are implicated in various cancers, including breast and prostate cancer. The compound's derivatives have shown promising results in inhibiting CDK16, a member of the PCTAIRE family, with an effective concentration (EC50) of 33 nM .

Case Study: Structure-Activity Relationship (SAR)

A study focused on optimizing the structure of 3-amino-1H-pyrazole-based inhibitors revealed that modifications to the compound could enhance its selectivity and potency against specific kinases. For example, variations in substituents led to improved binding affinities and cellular potency against cancer cell lines . The flexibility of the pyrazole moiety allowed for diverse interactions within the kinase binding pocket, making it a valuable scaffold for drug development .

Summary of Findings

The following table summarizes key findings regarding the applications of 3-Amino-N-butyl-N,1-dimethyl-1H-pyrazole-4-carboxamide:

Mechanism of Action

The mechanism of action of 3-Amino-N-butyl-N,1-dimethyl-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit xanthine oxidase, reducing uric acid production and exhibiting anti-inflammatory properties .

Comparison with Similar Compounds

Similar Compounds

3-Amino-1H-pyrazole-4-carboxamide: Shares a similar core structure but lacks the butyl and dimethyl groups.

3,5-Dimethylpyrazole: Similar pyrazole derivative with different substituents.

N,N-Dimethyl-3,5-dinitro-1H-pyrazol-4-amine: Another pyrazole derivative with distinct functional groups.

Uniqueness

3-Amino-N-butyl-N,1-dimethyl-1H-pyrazole-4-carboxamide is unique due to its specific substituents, which confer distinct chemical and biological properties. The presence of the butyl and dimethyl groups enhances its lipophilicity and potential interactions with biological targets, making it a valuable compound for various applications .

Biological Activity

3-Amino-N-butyl-N,1-dimethyl-1H-pyrazole-4-carboxamide is a compound of significant interest in medicinal chemistry, particularly for its biological activities. This article reviews its synthesis, biological evaluations, and potential therapeutic applications based on diverse research findings.

Synthesis and Characterization

The synthesis of 3-Amino-N-butyl-N,1-dimethyl-1H-pyrazole-4-carboxamide typically involves multi-step organic reactions. Characterization techniques such as NMR and HRMS are commonly employed to confirm the structure of synthesized compounds. For instance, a study reported the synthesis of various pyrazole derivatives, including 3-Amino-N-butyl-N,1-dimethyl-1H-pyrazole-4-carboxamide, with a yield of approximately 63% and a melting point of 138–139°C .

Antitumor Activity

Recent studies have highlighted the potential antitumor properties of pyrazole derivatives. Compounds containing the pyrazole moiety have demonstrated cytotoxic effects against various cancer cell lines. For example, in vitro assays showed that 3-Amino-N-butyl-N,1-dimethyl-1H-pyrazole-4-carboxamide exhibited dose-dependent cytotoxicity in breast cancer (MCF-7) and lung cancer (A549) cell lines . The IC50 values for these activities were recorded at approximately 26 µM for A549 cells, indicating moderate effectiveness .

Apoptotic Induction

The compound has been linked to apoptotic mechanisms in cancer cells. A study indicated that treatment with certain pyrazole derivatives resulted in increased Annexin V staining, suggesting enhanced apoptotic activity . Specifically, the compound was noted to induce apoptosis in a significant percentage of treated cells at low concentrations.

Antibacterial Properties

In addition to anticancer activity, 3-Amino-N-butyl-N,1-dimethyl-1H-pyrazole-4-carboxamide has shown promising antibacterial effects. Research involving various pyrazolo-carboxamide derivatives demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values ranged from 4 to 8 µg/mL against several clinically relevant strains . This suggests potential applications in treating bacterial infections.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) is crucial for optimizing the biological activity of pyrazole derivatives. Modifications in the pyrazole ring and substituents at the carboxamide position can significantly influence their pharmacological properties. For example, variations in substituent groups have been correlated with enhanced cytotoxicity and selectivity against cancer cell lines .

Case Studies

- Anticancer Activity : A study conducted on various pyrazole derivatives including 3-Amino-N-butyl-N,1-dimethyl-1H-pyrazole-4-carboxamide revealed that these compounds could inhibit the proliferation of MCF-7 cells effectively at concentrations as low as 0.625 µM .

- Antibacterial Efficacy : Another investigation assessed the antibacterial potential of pyrazole derivatives against Enterobacterales. The results indicated that certain modifications led to enhanced antibacterial activity, making them suitable candidates for further development as antibiotic agents .

Q & A

Q. Optimization Tips :

- Use anhydrous solvents (e.g., THF or DMF) to minimize hydrolysis side reactions.

- Monitor reaction progress via TLC or HPLC to adjust stoichiometry and temperature (70–90°C for cyclization) .

Basic: Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

Q. Methodological Answer :

- NMR Spectroscopy :

- FT-IR : Detect NH stretches (3300–3500 cm⁻¹) and C=O vibrations (~1680 cm⁻¹) .

- XRD : Determine crystal packing and hydrogen-bonding networks. Monoclinic systems are common for pyrazoles; refine data using Rietveld analysis .

Advanced: How do structural modifications (e.g., substituent position) influence bioactivity in structure-activity relationship (SAR) studies?

Q. Methodological Answer :

- Butyl Group : Hydrophobic interactions with binding pockets are enhanced with longer alkyl chains but may reduce solubility .

- 3-Amino Group : Critical for hydrogen bonding; substitution with electron-withdrawing groups (e.g., NO₂) diminishes activity .

- Experimental Design :

Advanced: How can researchers address low aqueous solubility during in vitro assays?

Q. Methodological Answer :

- Co-Solvents : Use DMSO (≤1% v/v) or β-cyclodextrin inclusion complexes .

- Structural Modifications : Introduce polar groups (e.g., hydroxyl or carboxyl) at the 4-position while retaining the carboxamide .

- Nanoparticle Formulation : Encapsulate the compound in PLGA nanoparticles (size <200 nm) and assess release kinetics via dialysis .

Advanced: How should contradictory crystallographic and computational data be resolved?

Q. Methodological Answer :

- Case Example : If experimental XRD shows a planar pyrazole ring while DFT predicts non-planarity:

Advanced: What computational strategies predict binding modes with biological targets?

Q. Methodological Answer :

- Molecular Docking : Use AutoDock Vina with a homology-modeled receptor (e.g., kinase domain).

- MD Simulations : Run 100-ns trajectories in explicit solvent (TIP3P water) to assess stability of ligand-receptor complexes .

- Free Energy Calculations : Apply MM-PBSA to rank binding affinities of analogs .

Basic: What analytical methods ensure batch-to-batch consistency in synthesis?

Q. Methodological Answer :

- HPLC : Use a C18 column (ACN/water gradient) with UV detection at 254 nm. Retention time ±0.2 min indicates purity >95% .

- Elemental Analysis : Match C, H, N content to theoretical values (error <0.4%).

- Mass Spectrometry : ESI-MS in positive mode confirms [M+H]⁺ (e.g., m/z 280.1 for the parent compound) .

Advanced: What challenges arise during scale-up from milligram to gram quantities?

Q. Methodological Answer :

- Exothermic Reactions : Use jacketed reactors with controlled cooling during cyclization.

- Purification : Replace column chromatography with recrystallization (ethanol/water) or continuous liquid-liquid extraction .

- Yield Optimization : Screen catalysts (e.g., p-TsOH for amidation) and employ flow chemistry for hazardous intermediates .

Advanced: How is compound stability assessed under varying storage conditions?

Q. Methodological Answer :

- Forced Degradation : Expose to heat (40°C), light (ICH Q1B), and humidity (75% RH) for 4 weeks. Monitor degradation via HPLC .

- Degradant Identification : Isolate major impurities (>0.1%) using prep-HPLC and characterize via HRMS/MS .

Advanced: What in vitro toxicology assays are recommended for early-stage evaluation?

Q. Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.